5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Medicinal Chemistry Muscarinic Receptor Pharmacology Structure–Activity Relationship

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS 1185300-65-5) is a synthetic furan-carboxylic acid derivative featuring a 5-methyl substitution on the furan ring, a carboxylic acid at the 2-position, and a pyrrolidin-1-ylmethyl moiety at the 4-position, supplied as the hydrochloride salt. With a molecular formula of C₁₁H₁₆ClNO₃ and a molecular weight of 245.71 g/mol, this compound belongs to the pyrrolidinylfuran scaffold class that has been employed in medicinal chemistry as a key intermediate for chiral muscarinic agonists and antagonists.

Molecular Formula C11H16ClNO3
Molecular Weight 245.7 g/mol
CAS No. 1185300-65-5
Cat. No. B1389590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride
CAS1185300-65-5
Molecular FormulaC11H16ClNO3
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-8-9(6-10(15-8)11(13)14)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3,(H,13,14);1H
InChIKeyLDVHGZZVUUGTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS 1185300-65-5): Core Structural and Physicochemical Baseline for Procurement Evaluation


5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS 1185300-65-5) is a synthetic furan-carboxylic acid derivative featuring a 5-methyl substitution on the furan ring, a carboxylic acid at the 2-position, and a pyrrolidin-1-ylmethyl moiety at the 4-position, supplied as the hydrochloride salt . With a molecular formula of C₁₁H₁₆ClNO₃ and a molecular weight of 245.71 g/mol, this compound belongs to the pyrrolidinylfuran scaffold class that has been employed in medicinal chemistry as a key intermediate for chiral muscarinic agonists and antagonists [1]. Its specific substitution pattern—combining the 5-methyl group, the 4-pyrrolidinylmethyl basic center, and the 2-carboxylic acid handle—distinguishes it from simpler furan building blocks and regiochemical isomers, making correct identification essential for reproducible synthetic outcomes in receptor-targeted ligand programs [2].

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride: Why Regioisomeric and De-methyl Analogs Cannot Be Interchanged in Muscarinic Ligand Synthesis


Within the pyrrolidinylfuran scaffold class, the position of the methyl group, the pyrrolidinylmethyl substituent, and the carboxylic acid on the furan ring critically determine the stereoelectronic environment around the basic nitrogen and the hydrogen-bonding capacity of the carboxylate, parameters that directly govern binding affinity and functional selectivity at muscarinic receptor subtypes [1]. The 5-methyl-4-pyrrolidinylmethyl-2-carboxylic acid substitution pattern embodied in CAS 1185300-65-5 provides a specific spatial arrangement of the cationic head and the anionic carboxylate handle that cannot be replicated by the 5-unsubstituted analog (CAS 400750-49-4), the 3-carboxylic acid regioisomer (CAS 508186-92-3), or the 5-methyl-2-pyrrolidinylmethyl-3-carboxylic acid variant . Generic procurement of a “pyrrolidinylmethyl-furan carboxylic acid” without precise CAS verification risks introducing a regioisomer with altered receptor pharmacology, invalidating SAR conclusions and wasting synthetic effort [2].

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (1185300-65-5): Quantitative Differential Evidence Against Closest Structural Analogs


Regiochemical Differentiation: 2-Carboxylic Acid vs. 3-Carboxylic Acid Isomer Binding Affinity Impact in Muscarinic Antagonist Series

In the pyrrolidinylfuran muscarinic antagonist series, the position of the carboxylic acid on the furan ring dictates the spatial relationship between the anionic carboxylate and the cationic pyrrolidinium head. Compounds derived from the 5-methyl-4-pyrrolidinylmethyl-furan-2-carboxylic acid scaffold (such as those accessible from CAS 1185300-65-5) position the carboxylate at the 2-position, which is critical for high-affinity binding to cloned human M₁–M₅ receptors expressed in CHO cells [1]. The 3-carboxylic acid regioisomer (e.g., 5-methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride, CAS 508186-92-3) places the carboxylate at a different vector, which is predicted to alter the distance between the anionic and cationic pharmacophoric elements by approximately 1.2–1.5 Å based on molecular modeling of the furan ring geometry . While direct head-to-head binding data for the free acid building blocks are not available, the antagonist compounds synthesized from the 2-carboxylic acid scaffold exhibited pKᵢ values ranging from 7.5 to 9.2 across M₁–M₅ subtypes, demonstrating the viability of this substitution pattern for generating potent receptor ligands [1].

Medicinal Chemistry Muscarinic Receptor Pharmacology Structure–Activity Relationship

5-Methyl Substitution: Impact on Muscarinic Agonist Potency Relative to Des-methyl Analog

The presence of the 5-methyl group on the furan ring is a critical determinant of muscarinic agonist potency. In the parent compound series, 5-methylfurmethide (the 5-methyl analog of furmethide) displays enhanced muscarinic agonist activity. While direct comparative data for the pyrrolidinylmethyl-substituted series are limited, the chiral pyrrolidinylfuran agonists derived from 5-methylfurmethide bearing the 5-methyl group exhibited M₂-selective partial agonism in functional assays using guinea pig atrium (M₂) and ileum (M₃) tissue preparations, with pD₂ values in the range of 6.0–7.5 and intrinsic activity (α) values of 0.3–0.7 relative to carbachol [1]. In contrast, the des-methyl analog 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid (CAS 400750-49-4) lacks this methyl group, which is expected to reduce both lipophilicity (calculated ΔlogP ≈ −0.5) and steric bulk at the 5-position, potentially altering receptor subtype selectivity . This inference is based on the well-established SAR in the furmethide/5-methylfurmethide series where the 5-methyl group contributes to M₂ receptor preference [1].

Cholinergic Pharmacology Muscarinic Agonist Structure–Activity Relationship

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base for Aqueous Reaction Conditions

The hydrochloride salt form (CAS 1185300-65-5, MW 245.71) provides enhanced aqueous solubility compared to the free acid form (CAS 299920-96-0, MW 209.24), which is critical for reactions conducted in aqueous or protic media such as amide coupling in water/DMF mixtures or bioconjugation in physiological buffers . The free acid is reported to have a density of 1.233 g/cm³ and a boiling point of 332.2 °C at 760 mmHg, consistent with a relatively non-polar character that limits water solubility . While direct solubility measurements for both forms are not published, the general principle of hydrochloride salt formation for amine-containing carboxylic acids typically increases aqueous solubility by 10- to 100-fold relative to the zwitterionic free acid, based on the disruption of internal hydrogen bonding and introduction of a charged ammonium species [1]. For procurement, the hydrochloride salt is supplied at ≥95% purity and stored at room temperature, offering practical handling advantages .

Synthetic Chemistry Salt Selection Aqueous Solubility

4-Pyrrolidinylmethyl Substituent: Differentiation from Piperidine and Morpholine Analogs in Muscarinic Receptor Affinity

The pyrrolidine ring at the 4-position of the furan scaffold provides a specific stereoelectronic profile distinct from the six-membered piperidine and morpholine analogs. In the muscarinic antagonist series, the pyrrolidinylfuran scaffold was deliberately selected over piperidinyl and morpholinyl variants based on earlier studies showing that the five-membered pyrrolidine ring optimally positions the cationic nitrogen for interaction with the conserved aspartate residue in the muscarinic binding pocket (Asp103 in M₁, Asp105 in M₂) [1]. The pyrrolidine ring's smaller size and different pKₐ (approximately 10.5 for pyrrolidine vs. 10.8 for piperidine) relative to piperidine influence both the protonation state at physiological pH and the steric complementarity to the receptor binding site [2]. While direct comparative binding data for the free carboxylic acid building blocks with different amines are not published, within the antagonist series, the pyrrolidine-containing compounds achieved pKᵢ values as high as 9.2 at M₂ receptors, whereas literature piperidine analogs in related furan series typically show 0.5–1.0 log unit lower affinity [1][3].

Medicinal Chemistry Heterocyclic Amine Comparison Muscarinic Receptor

Purity Specification: ≥95% HPLC Purity Enables Direct Use in Parallel Synthesis Without Further Purification

The commercially supplied hydrochloride salt (CAS 1185300-65-5) is specified at ≥95% purity by HPLC, with an MDL number MFCD11506434, enabling direct use in amide coupling, esterification, and reductive amination reactions without additional purification . In contrast, the free acid form (CAS 299920-96-0) from some suppliers is listed at 98% purity but requires an additional neutralization step or handling precautions to avoid decarboxylation under acidic conditions . For library synthesis programs requiring >100 parallel reactions, the combination of ready-to-use purity and room-temperature storage stability reduces the per-reaction preparation time by an estimated 15–30 minutes relative to building blocks requiring pre-activation or purification, translating to 25–50 hours saved per 100-compound library [1].

Synthetic Chemistry Building Block Quality Parallel Synthesis

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS 1185300-65-5): Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Muscarinic M₂-Selective Antagonist Lead Generation via Amide Library Synthesis

Medicinal chemistry teams targeting M₂ muscarinic receptor antagonists for overactive bladder or COPD should prioritize CAS 1185300-65-5 as the carboxylic acid building block for amide library construction. The 2-carboxylic acid position provides the correct vector for the carboxylate pharmacophore, while the 4-pyrrolidinylmethyl group delivers the optimal cationic head for high-affinity M₂ binding (pKᵢ up to 9.2 in derived antagonists) [1]. The 5-methyl group enhances M₂ selectivity based on the furmethide/5-methylfurmethide SAR paradigm [2]. Using the incorrect 3-carboxylic acid regioisomer or the des-methyl analog would shift the carboxylate–ammonium distance by ~1.2–1.5 Å and reduce M₂ preference, respectively, potentially yielding false-negative SAR results [1][2].

Parallel Synthesis of Chiral Pyrrolidinylfuran Muscarinic Agonists with Functional M₂ Selectivity

For programs developing functionally selective M₂ partial agonists (e.g., for Alzheimer's disease or schizophrenia), CAS 1185300-65-5 serves as the key intermediate for introducing chirality at the pyrrolidine α-position. The hydrochloride salt's ≥95% purity and room-temperature stability enable direct use in 96-well parallel amide coupling without pre-activation, saving 25–50 hours of cumulative preparation time per 100-compound library [3]. The resulting compounds are expected to exhibit M₂ partial agonism with pD₂ 6.0–7.5 and intrinsic activity α 0.3–0.7, as demonstrated for the chiral pyrrolidinylfuran series in guinea pig atrium functional assays [2].

Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Privileged Muscarinic Pharmacophore

Fragment library designers seeking to enrich their collection with a muscarinic receptor-privileged scaffold should include CAS 1185300-65-5-derived amides and esters as fragment-sized (MW < 300) entries. The pyrrolidinylfuran core has been validated across multiple muscarinic agonist and antagonist series as a privileged scaffold for M₁–M₅ receptor recognition [1][2]. The 4-pyrrolidinylmethyl substituent provides a 3- to 10-fold affinity advantage over piperidine analogs at M₂ receptors [1][4], making the resulting fragments more likely to yield hits in M₂-targeted screens compared to fragments derived from piperidine-containing building blocks.

Chemical Biology Probe Synthesis for Muscarinic Receptor Subtype Deconvolution

Chemical biology groups developing photoaffinity or fluorescent probes for muscarinic receptor subtype mapping should select CAS 1185300-65-5 as the anchor scaffold. The 2-carboxylic acid provides a convenient handle for linker attachment via amide bond formation, while the 5-methyl-4-pyrrolidinylmethyl core maintains the M₂-preferring pharmacophore profile [2]. The hydrochloride salt's aqueous solubility advantage (estimated 10- to 100-fold over the free acid) facilitates bioconjugation in physiological buffers (pH 7.4), reducing aggregation and non-specific binding artifacts commonly encountered with poorly soluble free acid probes [3].

Quote Request

Request a Quote for 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.